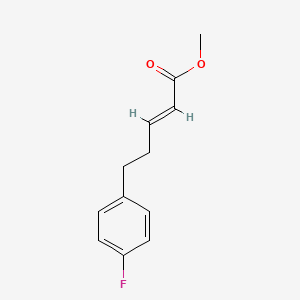

Methyl 5-(4-fluorophenyl)pent-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1313714-60-1 |

|---|---|

Molecular Formula |

C12H13FO2 |

Molecular Weight |

208.23 g/mol |

IUPAC Name |

methyl 5-(4-fluorophenyl)pent-2-enoate |

InChI |

InChI=1S/C12H13FO2/c1-15-12(14)5-3-2-4-10-6-8-11(13)9-7-10/h3,5-9H,2,4H2,1H3 |

InChI Key |

BHPCQASCGYNZEM-UHFFFAOYSA-N |

SMILES |

COC(=O)C=CCCC1=CC=C(C=C1)F |

Isomeric SMILES |

COC(=O)/C=C/CCC1=CC=C(C=C1)F |

Canonical SMILES |

COC(=O)C=CCCC1=CC=C(C=C1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 5 4 Fluorophenyl Pent 2 Enoate

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. amazonaws.com It involves breaking down the target molecule into simpler, commercially available precursors through a series of logical "disconnections." amazonaws.comlibretexts.org

Disconnection at the Ester Linkage for Precursor Identification

The most straightforward disconnection in Methyl 5-(4-fluorophenyl)pent-2-enoate is at the ester functional group. This C-O bond disconnection simplifies the target molecule into two precursor synthons: an acyl cation and a methoxide (B1231860) anion. The corresponding chemical equivalents are 5-(4-fluorophenyl)pent-2-enoic acid and methanol (B129727) (or a methylating agent). This primary disconnection suggests that the final step of the synthesis could be a classic esterification reaction.

Table 1: Ester Linkage Disconnection

| Target Molecule | Disconnection | Precursors (Synthons) | Chemical Equivalents |

|---|---|---|---|

| This compound | C(O)-OCH₃ Bond | 5-(4-fluorophenyl)pent-2-enoyl cation + Methoxide | 5-(4-fluorophenyl)pent-2-enoic acid + Methanol |

Olefinic Bond Disconnection Strategies (e.g., at C2=C3)

A more powerful retrosynthetic approach for α,β-unsaturated carbonyl compounds involves disconnecting the carbon-carbon double bond. lkouniv.ac.inyoutube.com This strategy directly leads to key bond-forming reactions like the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. youtube.com

Disconnecting the C2=C3 double bond of this compound reveals two critical synthons:

An electrophilic carbonyl component: 3-(4-fluorophenyl)propanal (B1354038) .

A nucleophilic two-carbon component bearing the ester group. This can be represented by a carbanion alpha to the ester, such as ⁻CH₂CO₂Me.

The synthetic equivalents for the nucleophilic synthon are a phosphorus ylide (a Wittig reagent) or a phosphonate (B1237965) carbanion (an HWE reagent). wikipedia.orgwikipedia.org This disconnection is particularly valuable as it points directly to highly reliable and stereoselective methods for alkene synthesis.

Table 2: Olefinic Bond Disconnection

| Target Molecule | Disconnection | Precursors (Synthons) | Chemical Equivalents | Synthetic Reaction |

|---|---|---|---|---|

| This compound | C2=C3 Double Bond | 3-(4-fluorophenyl)propanal synthon + α-carbanion ester synthon | 3-(4-fluorophenyl)propanal + (Methoxycarbonylmethylene)triphenylphosphorane | Wittig Reaction |

| This compound | C2=C3 Double Bond | 3-(4-fluorophenyl)propanal synthon + α-carbanion ester synthon | 3-(4-fluorophenyl)propanal + Trimethyl phosphonoacetate (+ base) | Horner-Wadsworth-Emmons |

Disconnections Involving the 4-Fluorophenyl Moiety

A third strategy involves disconnecting the carbon-carbon bond linking the alkyl chain to the aromatic ring. This approach considers the 4-fluorophenyl group as a separate building block. A disconnection between C4 and C5 of the pentenoate chain suggests a coupling reaction. For instance, this could be envisioned as a reaction between a 4-fluorophenyl organometallic reagent (e.g., a Grignard or organocuprate reagent) and a five-carbon chain already containing the α,β-unsaturated ester moiety and a suitable leaving group at the C5 position. Alternatively, a Friedel-Crafts-type reaction could be considered, where a suitable acylating or alkylating agent is used to attach the side chain to a fluorobenzene (B45895) precursor, followed by further functional group manipulations.

Established and Evolving Synthetic Routes

Based on the retrosynthetic analysis, several established synthetic routes can be employed to construct this compound.

Condensation Reactions for Alpha,Beta-Unsaturated Ester Formation

Condensation reactions are among the most efficient methods for constructing α,β-unsaturated systems. purechemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction : This is a widely used modification of the Wittig reaction that employs phosphonate-stabilized carbanions. wikipedia.org The reaction of 3-(4-fluorophenyl)propanal with the anion of trimethyl phosphonoacetate, generated by a base such as sodium methoxide or sodium hydride, would yield this compound. organic-chemistry.orgwpmucdn.com The HWE reaction is renowned for producing the (E)-alkene with high stereoselectivity. wikipedia.orgorganic-chemistry.org A significant advantage is that the dialkylphosphate byproduct is water-soluble, simplifying purification. organic-chemistry.org

Wittig Reaction : The Wittig reaction utilizes a phosphonium (B103445) ylide to convert aldehydes or ketones into alkenes. wikipedia.org For this synthesis, 3-(4-fluorophenyl)propanal would be treated with a stabilized ylide, such as (methoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Me). Stabilized ylides generally favor the formation of the (E)-isomer, which is the more thermodynamically stable product. wikipedia.org The reaction can be performed under various conditions, including in aqueous media, which can enhance reaction rates. acs.org

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base. thermofisher.comwikipedia.org To synthesize the target molecule, 3-(4-fluorophenyl)propanal could be condensed with dimethyl malonate in the presence of a base like piperidine. wikipedia.org This would be followed by a subsequent step involving hydrolysis and decarboxylation (a Doebner modification) to yield the desired α,β-unsaturated product. wikipedia.org

Table 3: Comparison of Condensation Reactions

| Reaction | Key Reagents | Typical Stereoselectivity | Key Byproduct | Advantages |

|---|---|---|---|---|

| Horner-Wadsworth-Emmons | Phosphonate ester (e.g., Trimethyl phosphonoacetate), Base (e.g., NaH, NaOMe), Aldehyde | High (E)-selectivity wikipedia.org | Water-soluble phosphate (B84403) ester | Easy byproduct removal, high E-selectivity organic-chemistry.org |

| Wittig Reaction | Phosphonium ylide (stabilized), Aldehyde | Good (E)-selectivity (with stabilized ylides) wikipedia.org | Triphenylphosphine (B44618) oxide | Broad substrate scope |

| Knoevenagel Condensation | Active methylene compound (e.g., Dimethyl malonate), Base (e.g., Piperidine), Aldehyde | Generally forms the more stable isomer | Water | Mild reaction conditions, uses simple catalysts thermofisher.com |

Functionalization of Saturated Precursors to Introduce the Double Bond

An alternative to building the double bond directly is to introduce it into a saturated precursor. This two-step approach involves first synthesizing the saturated ester, Methyl 5-(4-fluorophenyl)pentanoate, and then performing an elimination reaction to create the C2=C3 double bond.

The synthesis of the saturated precursor could be achieved through various standard methods, such as the esterification of 5-(4-fluorophenyl)pentanoic acid.

Once the saturated ester is obtained, several methods can be used for dehydrogenation:

α-Halogenation followed by Elimination : The saturated ester can be treated with a reagent like N-Bromosuccinimide (NBS) to introduce a bromine atom at the α-position (C2). Subsequent treatment with a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), would induce dehydrobromination, forming the desired α,β-unsaturated ester.

Selenation-Oxidation : A more modern and often cleaner method involves introducing a selenium group at the alpha position. The ester enolate (formed using a base like Lithium diisopropylamide, LDA) is reacted with a selenium electrophile (e.g., phenylselenyl bromide). The resulting α-seleno ester is then oxidized (e.g., with hydrogen peroxide), which triggers a syn-elimination to form the double bond. This reaction typically proceeds under mild conditions.

Cross-Coupling Methodologies for Aryl-Alkyl Bond Formation (e.g., Heck, Suzuki-Miyaura)

The formation of the carbon-carbon bond between the fluorophenyl ring and the pentenoate backbone is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are powerful tools for this transformation. wikipedia.orgyoutube.com

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. wikipedia.org For the synthesis of the target compound, this could involve the reaction of a 4-fluorophenyl halide (e.g., 4-fluoroiodobenzene or 4-fluorobromobenzene) with a suitable alkene precursor like methyl pent-4-enoate. The reaction typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) source like palladium(II) acetate, in the presence of a phosphine (B1218219) ligand and a base. A significant challenge in Heck reactions is controlling the regioselectivity of the alkene insertion, though with terminal alkenes, the aryl group predominantly adds to the less substituted carbon.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.com This method is widely used due to the stability and low toxicity of the boronic acid reagents. core.ac.uk A plausible Suzuki-Miyaura approach to this compound would involve the coupling of 4-fluorophenylboronic acid with a methyl 5-halopent-2-enoate (e.g., methyl 5-bromopent-2-enoate). The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions like protodeborylation. core.ac.uknih.gov Advances in ligand design have enabled the coupling of sterically demanding partners and have expanded the reaction's scope. rsc.org

Table 1: Comparison of Heck and Suzuki-Miyaura Reactions for Aryl-Alkyl Bond Formation

| Feature | Heck Reaction | Suzuki-Miyaura Coupling |

| Aryl Source | Aryl Halide (I, Br, Cl) or Triflate | Arylboronic Acid/Ester |

| Alkyl Source | Alkene (e.g., Methyl pent-4-enoate) | Alkyl Halide (e.g., Methyl 5-bromopent-2-enoate) |

| Catalyst System | Pd(0) complex, Phosphine Ligand, Base | Pd(0) complex, Phosphine Ligand, Base |

| Key Advantages | Atom economical use of simple alkenes. | Mild reaction conditions, stable and non-toxic boron reagents, broad functional group tolerance. core.ac.uk |

| Potential Issues | Regioselectivity control, potential for alkene isomerization. | Preparation of the organoboron reagent, potential for protodeborylation. nih.gov |

Chemo-, Regio-, and Stereoselective Synthesis Strategies

Achieving high levels of selectivity is paramount in modern organic synthesis to maximize the yield of the desired product and minimize purification challenges. For this compound, controlling the geometry of the carbon-carbon double bond (E/Z isomerism) is a key stereochemical consideration.

Control of E/Z Isomerism in this compound Synthesis

The geometry of the α,β-unsaturated ester can significantly influence the biological activity and physical properties of the final molecule. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for alkene synthesis with controllable stereoselectivity. tamu.edu

These reactions involve the condensation of a phosphorus ylide with an aldehyde or ketone. In a potential synthesis of the target molecule, 3-(4-fluorophenyl)propanal would be reacted with a phosphorus ylide derived from a methyl haloacetate.

Z-Selectivity: Generally, non-stabilized or semi-stabilized Wittig ylides, under salt-free conditions in aprotic solvents, lead to the formation of the Z-alkene through a kinetically controlled pathway involving an early, puckered oxaphosphetane transition state. researchgate.net

E-Selectivity: The Horner-Wadsworth-Emmons reaction, which uses phosphonate carbanions, typically shows high E-selectivity. The stereochemical outcome is driven by the thermodynamic stability of the intermediates, favoring the anti-oxaphosphetane precursor to the E-alkene. nih.gov Stabilized Wittig ylides also tend to favor the E-isomer, as the initial addition step becomes reversible, allowing for equilibration to the more stable thermodynamic product. tamu.eduresearchgate.net

Furthermore, photochemical methods can be employed to isomerize an existing mixture of E/Z isomers to a desired ratio, often by irradiation with UV light, which can promote rotation around the double bond. researchgate.netacs.org

Table 2: Conditions for Stereoselective Alkene Synthesis via Ylide Reactions

| Reaction Type | Ylide Type | Typical Conditions | Predominant Isomer |

| Wittig | Non-stabilized (e.g., from alkylphosphonium salt) | Strong, non-coordinating base (e.g., NaHMDS), Aprotic solvent (e.g., THF), Low temperature | Z-alkene |

| Wittig (Schlosser mod.) | Non-stabilized | Addition of a second equivalent of strong base at low temperature | E-alkene |

| Wittig | Stabilized (e.g., (Carbomethoxymethyl)triphenylphosphorane) | Weaker base (e.g., Na2CO3), Protic or aprotic solvent, Reflux | E-alkene |

| Horner-Wadsworth-Emmons | Phosphonate ester carbanion | Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DME) | E-alkene |

Enantioselective Approaches (if applicable to specific derivatives)

While this compound itself is not chiral, enantioselective methods are crucial for the synthesis of chiral derivatives, which may possess unique biological properties. Such derivatives could be synthesized by introducing a stereocenter at various positions on the molecule's backbone.

For instance, an enantioselective Michael addition of a nucleophile to the β-position of a precursor could establish a stereocenter. Organocatalysis, using chiral secondary amines (e.g., diarylprolinol silyl (B83357) ethers), is a powerful strategy for catalyzing enantioselective conjugate additions to α,β-unsaturated aldehydes, which could then be elaborated into the desired ester. mdpi.com

Alternatively, a chiral center could be installed at the α-position. Cobalt-catalyzed hydro-semipinacol rearrangements involving a 1,2-aryl shift have been shown to produce enantioenriched α-aryl ketones, which could serve as precursors to chiral α-substituted derivatives of the target molecule. chemrxiv.org Similarly, N-heterocyclic carbene (NHC) catalysis can be used for the desymmetrization of 1,3-diketones to generate functionalized cyclopentenes with high enantioselectivity, showcasing a strategy to build quaternary stereocenters. organic-chemistry.org

Catalytic and Organocatalytic Methods for Efficient Synthesis

Modern synthesis prioritizes the use of catalytic methods to enhance efficiency, reduce waste, and operate under milder conditions. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major field alongside metal catalysis. mdpi.com

For the synthesis of precursors to this compound, several organocatalytic methods are applicable. For example, the construction of the carbon backbone could be achieved through a multicatalytic cascade reaction. A one-pot reaction between a 1,3-dicarbonyl compound and an α,β-unsaturated aldehyde, using a secondary amine and an N-heterocyclic carbene catalyst, can produce densely functionalized cyclopentanones with high enantioselectivity. nih.gov

Visible-light-promoted organocatalytic aerobic oxidation provides a method for synthesizing α,β-unsaturated carbonyl compounds from silyl enol ethers using an inexpensive organic dye as a photosensitizer. rsc.orgnih.gov This approach offers a greener alternative to traditional oxidation methods that often rely on stoichiometric, heavy-metal-based oxidants.

Principles of Green Chemistry and Sustainable Synthesis Applied to this compound

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. nih.govresearchgate.net Applying these principles to the synthesis of this compound involves evaluating each synthetic step for its environmental impact.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions like the Suzuki-Miyaura coupling are generally favorable, although they generate stoichiometric salt byproducts. Wittig-type reactions have lower atom economy due to the formation of triphenylphosphine oxide as a high-molecular-weight byproduct.

Use of Catalysis: The use of catalytic reagents is superior to stoichiometric ones. researchgate.net The Heck, Suzuki-Miyaura, and various organocatalytic methods discussed are prime examples of this principle, as they require only small amounts of a catalyst to produce large quantities of product.

Safer Solvents and Auxiliaries: The choice of solvent is a critical aspect of green chemistry. Efforts are made to replace hazardous solvents like chlorinated hydrocarbons or benzene (B151609) with safer alternatives such as water, ethanol, or biomass-derived solvents like cyclopentyl methyl ether (CPME). nih.govmdpi.com Some cross-coupling reactions have been successfully adapted to proceed in water, which significantly reduces environmental impact. wikipedia.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. The development of highly active catalysts that operate under mild conditions is a key area of research. Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and energy consumption. nih.gov

Use of Renewable Feedstocks: While the core structure of this compound is derived from petrochemical feedstocks, green chemistry encourages the use of renewable starting materials where possible. For instance, if synthesizing derivatives, functional groups could be sourced from bio-based molecules. mdpi.com

Table 3: Green Chemistry Evaluation of Selected Synthetic Routes

| Synthetic Method | Principle 1: Atom Economy | Principle 9: Catalysis | Principle 5: Safer Solvents | Overall Sustainability |

| Wittig Reaction | Low (Triphenylphosphine oxide byproduct) | Stoichiometric phosphonium salt required | Can be performed in various solvents, some green | Moderate |

| Heck Reaction | High | Catalytic (Pd) | Often requires polar aprotic solvents (e.g., DMF, NMP) | Good |

| Suzuki-Miyaura Coupling | Moderate (Boron and salt waste) | Catalytic (Pd) | Tolerates greener solvents, including water/alcohol mixtures | Very Good |

| Organocatalytic Routes | Varies by reaction type | Catalytic (Small organic molecule) | Often compatible with a wide range of solvents | Excellent |

Mechanistic Investigations of Chemical Transformations Involving Methyl 5 4 Fluorophenyl Pent 2 Enoate

Reactivity at the Alpha,Beta-Unsaturated Ester Core

The core reactivity of Methyl 5-(4-fluorophenyl)pent-2-enoate is centered on the α,β-unsaturated ester moiety. This system is characterized by a carbon-carbon double bond in conjugation with a carbonyl group, which creates a polarized electronic distribution. Resonance delocalization places a partial positive charge on the carbonyl carbon (C-1) and, significantly, on the β-carbon (C-3) of the alkene. This electronic setup makes the β-carbon a prime target for nucleophilic attack, in addition to the typical reactivity of the double bond and the carbonyl group.

The most characteristic reaction of α,β-unsaturated carbonyl compounds is the nucleophilic conjugate addition, also known as the Michael addition. wikipedia.orgorganic-chemistry.org This reaction involves the addition of a nucleophile to the β-carbon of the conjugated system. libretexts.org For this compound, this is a 1,4-addition across the O=C-C=C system.

The general mechanism proceeds in three key steps: masterorganicchemistry.com

Nucleophile Attack: A soft nucleophile (the Michael donor) attacks the electrophilic β-carbon. This is the rate-determining step and results in the formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized over the α-carbon and the carbonyl oxygen.

Protonation: The enolate intermediate is then protonated, typically by the solvent or a conjugate acid of the base used to generate the nucleophile.

Tautomerization: Protonation at the oxygen atom initially yields an enol, which rapidly tautomerizes to the more stable keto (in this case, ester) form to give the final product. libretexts.org

The reaction is thermodynamically controlled, favoring the formation of the stable C-Nu and C-H bonds and the reformation of the carbonyl group. organic-chemistry.orglibretexts.org Weaker, more polarizable ("soft") nucleophiles preferentially undergo 1,4-addition, whereas stronger, less polarizable ("hard") nucleophiles, such as organolithium reagents, may favor direct 1,2-addition at the carbonyl carbon. chemistrysteps.comyoutube.com

| Nucleophile Class | Specific Example | Typical Base/Catalyst |

|---|---|---|

| Organocuprates | Lithium dimethylcuprate ((CH₃)₂CuLi) | N/A (pre-formed reagent) |

| Enolates | Diethyl malonate | Sodium ethoxide (NaOEt) |

| Amines | Piperidine | None (sufficiently nucleophilic) |

| Thiols | Thiophenol | Triethylamine (Et₃N) |

| Cyanide | Sodium cyanide (NaCN) | Catalytic base or protic solvent |

The electron-deficient double bond in this compound makes it a suitable component in cycloaddition reactions.

Diels-Alder Reaction ([4+2] Cycloaddition): In this reaction, the α,β-unsaturated ester acts as the dienophile, reacting with a conjugated diene. The reaction is typically concerted and pericyclic, proceeding through a cyclic transition state. The electron-withdrawing nature of the ester group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with electron-rich dienes (those with high-energy Highest Occupied Molecular Orbitals, or HOMOs). The reaction is highly stereospecific, with the stereochemistry of the reactants being retained in the product. For instance, reaction with a cyclic diene like cyclopentadiene (B3395910) would proceed via an endo transition state due to favorable secondary orbital interactions, leading to the kinetically favored endo product. mdpi.com

[2+2] Cycloaddition: This type of cycloaddition is generally thermally forbidden by the Woodward-Hoffmann rules but can be achieved photochemically. Upon absorption of UV light, the dienophile can be excited to a state where the HOMO-LUMO symmetry allows for a concerted [2+2] reaction with another alkene to form a cyclobutane (B1203170) ring. These reactions can proceed via a diradical intermediate mechanism, especially if a triplet sensitizer (B1316253) is used.

The α,β-unsaturated system in this compound contains multiple reducible sites: the carbon-carbon double bond, the ester carbonyl, and the aromatic ring. Selective reduction is achievable by choosing appropriate reagents and conditions.

Catalytic Hydrogenation: The C=C double bond is the most readily reduced functional group. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) with molecular hydrogen (H₂) at low to moderate pressure will selectively reduce the alkene to yield Methyl 5-(4-fluorophenyl)pentanoate. The mechanism involves the adsorption of H₂ and the alkene onto the catalyst surface, followed by the stepwise addition of two hydrogen atoms to the same face of the double bond, resulting in a syn-addition. The ester and the fluorophenyl group are typically inert under these mild conditions. Reduction of the aromatic ring would require more forcing conditions, such as higher pressures and temperatures or the use of more active catalysts like Rhodium on alumina.

The carbon-carbon double bond can undergo various oxidation reactions. However, because the double bond is electron-deficient due to the adjacent ester group, it is less reactive towards electrophilic oxidizing agents than simple, electron-rich alkenes.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can form an epoxide. The mechanism is a concerted electrophilic addition of an oxygen atom across the double bond. The electron-withdrawing ester group deactivates the double bond, potentially requiring more forcing conditions or more reactive reagents compared to unactivated alkenes.

Dihydroxylation: The double bond can be converted to a diol. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄). The reaction proceeds through a cyclic osmate or manganate (B1198562) ester intermediate, which is then hydrolyzed to yield the syn-diol. Anti-dihydroxylation can be accomplished via epoxidation followed by acid- or base-catalyzed ring-opening of the epoxide.

Transformations of the Ester Moiety

The ester functional group in this compound is a key site for chemical modification, including hydrolysis, transesterification, and reduction.

Hydrolysis

The hydrolysis of this compound to 5-(4-fluorophenyl)pent-2-enoic acid can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis : This reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid. This process is reversible, and the forward reaction is favored by the use of a large excess of water. youtube.com

Base-Promoted Hydrolysis (Saponification) : In the presence of a base, such as hydroxide (B78521), a nucleophilic acyl substitution occurs. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid in an irreversible step to yield a carboxylate salt. Acidic workup is required to obtain the final carboxylic acid.

Transesterification

Transesterification involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. wikipedia.org

Acid-Catalyzed Transesterification : The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and is typically driven to completion by using a large excess of the new alcohol or by removing the methanol as it is formed. libretexts.org

Base-Catalyzed Transesterification : An alkoxide, generated from the alcohol by a base, serves as the nucleophile. byjus.com It attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. masterorganicchemistry.com Elimination of the methoxide ion results in the formation of the new ester. byjus.com

| Reaction | Catalyst | Nucleophile | Key Intermediate | Relative Rate (Hypothetical) |

| Hydrolysis | H₃O⁺ | H₂O | Protonated Tetrahedral Intermediate | 1 |

| Hydrolysis | OH⁻ | OH⁻ | Tetrahedral Alkoxide | 100 |

| Transesterification | H₃O⁺ | R'OH | Protonated Tetrahedral Intermediate | 0.8 |

| Transesterification | R'O⁻ | R'O⁻ | Tetrahedral Alkoxide | 80 |

This table presents hypothetical relative rates to illustrate the general principles of these reactions.

The ester group of this compound can be reduced to the corresponding allylic alcohol, 5-(4-fluorophenyl)pent-2-en-1-ol. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H), especially at low temperatures, which can selectively reduce the ester without affecting the carbon-carbon double bond. elsevierpure.com

The mechanism of DIBAL-H reduction involves the coordination of the Lewis acidic aluminum atom to the carbonyl oxygen of the ester. youtube.com This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the transfer of a hydride ion from the aluminum to the carbonyl carbon. chemistrysteps.com This results in a stable tetrahedral intermediate at low temperatures (e.g., -78 °C). chemistrysteps.com Subsequent aqueous workup protonates the intermediate, which then collapses to release the desired alcohol. If the reaction is allowed to warm, further reduction to the saturated alcohol can occur.

| Substrate Type | Reducing Agent | Typical Yield (%) |

| α,β-Unsaturated Ester | DIBAL-H (-78 °C) | 70-95 |

| Saturated Ester | DIBAL-H (-78 °C) | 80-98 |

| α,β-Unsaturated Ester | LiAlH₄ | Mixture of products |

This table provides typical yields for the reduction of α,β-unsaturated esters to allylic alcohols with DIBAL-H, based on general literature for similar compounds.

Radical and Photochemical Reaction Pathways

Beyond the transformations of the ester group, the unsaturated system and the aryl fluoride (B91410) in this compound open up possibilities for radical and photochemical reactions.

Radical Reactions

While the compound itself is not a radical initiator, it can participate in radical reactions if a radical is generated in its vicinity. A plausible pathway, given the presence of the 4-fluorophenyl group, could be an intramolecular radical cyclization. If a radical were to be generated on the alkyl chain, for instance, through a separate radical initiation process, it could potentially attack the aromatic ring. However, the high strength of the C-F bond makes direct radical displacement of fluoride unlikely. A more probable scenario would involve the generation of an aryl radical from a different precursor, which could then undergo cyclization. For instance, in related systems, aryl radicals generated from aryldiazonium salts can undergo cyclization onto unsaturated ester moieties. researchgate.net

Photochemical Reactions

α,β-Unsaturated esters are well-known to undergo photochemical reactions, particularly [2+2] cycloadditions. beilstein-journals.org Upon irradiation with UV light, the π-system of the enoate can be excited to a higher energy state. This excited state can then react with another alkene (intermolecularly or intramolecularly) to form a cyclobutane ring. nih.gov Theoretical studies on similar acyclic α,β-unsaturated carbonyl compounds suggest that the reaction proceeds through a triplet 1,4-biradical intermediate. acs.org The efficiency and stereochemical outcome of such reactions are highly dependent on the specific substrate and reaction conditions.

| Reaction Type | Reagents/Conditions | Potential Product |

| Radical Cyclization | Radical Initiator | Cyclized product (hypothetical) |

| [2+2] Photocycloaddition | UV light, another alkene | Cyclobutane derivative |

This table summarizes potential outcomes for radical and photochemical reactions involving the general class of α,β-unsaturated esters.

Computational and Theoretical Studies on Methyl 5 4 Fluorophenyl Pent 2 Enoate

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These methods allow for the detailed investigation of molecular orbitals, charge distribution, and the influence of substituents on the electronic environment.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netdergipark.org.tr

For Methyl 5-(4-fluorophenyl)pent-2-enoate, the HOMO is expected to be primarily localized on the electron-rich regions of the molecule, specifically the π-system of the 4-fluorophenyl ring and the C=C double bond of the pentenoate chain. The LUMO, conversely, is anticipated to be centered on the electron-deficient α,β-unsaturated ester moiety, which acts as an electron acceptor.

The presence of the fluorine atom on the phenyl ring influences the electronic properties. Fluorine exerts a strong electron-withdrawing inductive effect, which can lower the energy of the molecular orbitals. elsevierpure.com This effect, combined with the electron-withdrawing nature of the methyl ester group, would be expected to lower both the HOMO and LUMO energy levels compared to an unsubstituted analogue. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net Theoretical calculations on similar 4-fluorophenyl substituted compounds have shown that such substitutions significantly contribute to the frontier molecular orbitals. elsevierpure.comelsevierpure.com

Table 1: Estimated Frontier Molecular Orbital Properties for this compound Note: These values are illustrative and based on typical DFT calculations for structurally similar aromatic esters.

| Parameter | Estimated Value (eV) | Description |

| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Energy difference between HOMO and LUMO; indicates kinetic stability and chemical reactivity. |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. walisongo.ac.id These maps illustrate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

In an MEP map of this compound, distinct regions of charge localization are expected:

Negative Potential (Red/Yellow): The most negative regions are anticipated around the highly electronegative atoms: the carbonyl oxygen of the ester group and the fluorine atom on the phenyl ring. These sites represent the most likely points for interaction with electrophiles or for hydrogen bonding.

Positive Potential (Blue): Regions of positive potential are expected around the hydrogen atoms, particularly those attached to the sp² carbons of the double bond and the methyl group of the ester.

Neutral/Intermediate Potential (Green): The carbon framework of the alkyl chain and the aromatic ring will exhibit a more complex potential surface. The π-electron cloud above and below the aromatic ring typically shows a region of negative potential, although this is modulated by the electron-withdrawing fluorine atom. researchgate.netresearchgate.net Studies on fluorobenzene (B45895) show that the fluorine substituent creates a region of positive potential along the C-F bond axis (a σ-hole) while the π-electron density on the ring remains significant. walisongo.ac.idresearchgate.net

The MEP provides a clear rationale for the molecule's intermolecular interactions and points of potential chemical attack.

The aromaticity of the phenyl ring is a key feature of the molecule's structure and stability. The substitution of a hydrogen atom with fluorine introduces competing electronic effects that modulate the ring's electron density. Fluorine is the most electronegative element, leading to a strong inductive withdrawal of electron density from the sigma framework of the ring (-I effect). researchgate.net However, fluorine also possesses lone pairs of electrons in p-orbitals that can be donated into the π-system of the ring through resonance (+R effect). nih.gov

This dualism modifies the electron density distribution. The strong -I effect generally deactivates the ring toward electrophilic aromatic substitution compared to benzene (B151609). However, the +R effect, which directs incoming electrophiles to the ortho and para positions, is also significant. In the case of a para-fluoro substituent, this resonance effect can help stabilize positive charges that develop during chemical reactions. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the potential for rotation around several single bonds, leading to various possible conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for describing the molecule's behavior. lumenlearning.com

Two key areas of conformational flexibility are the rotation around the C-O single bond of the ester group and the rotation of the phenyl ring.

Ester Group Conformation: The α,β-unsaturated ester group can exist in two primary planar conformations: s-trans (or E) and s-cis (or Z), referring to the arrangement about the C(O)-O bond. For simple esters, the s-Z form is generally more stable. msu.edu The preference in α,β-unsaturated systems is influenced by a balance of steric effects and electronic conjugation. The planarity of the conjugated system (C=C-C=O) is favored to maximize π-orbital overlap. The rotational barrier for the C(O)-O bond in esters like methyl formate (B1220265) is significant, around 12-13 kcal/mol, indicating a strong preference for a planar conformation. msu.edu

Phenyl Group Rotation: The rotation of the 4-fluorophenyl group around the C-C bond connecting it to the pentenyl chain is also an important conformational feature. The barrier to this rotation is generally expected to be relatively low, likely in the range of 2-5 kcal/mol, similar to other alkyl-substituted benzenes. mdpi.com The preferred rotational angle (dihedral angle) will be one that minimizes steric clashes between the ortho-hydrogens of the phenyl ring and the atoms of the flexible alkyl chain.

Table 2: Estimated Rotational Barriers and Conformational Energy Differences Note: These values are illustrative and based on data for analogous molecular fragments.

| Rotational Barrier / Conformation | Estimated Energy (kcal/mol) | Description |

| Ester Group (C(O)-O Rotation) | ~12 kcal/mol | Barrier to rotation between s-cis and s-trans conformers. |

| Ester Conformer (ΔEs-cis/s-trans) | ~4-5 kcal/mol | Energy difference favoring the more stable s-cis (Z) conformer. |

| Phenyl Group Rotation | ~3 kcal/mol | Barrier to rotation of the phenyl ring around the C-C single bond. |

The conformational preferences of a flexible molecule can be significantly influenced by its environment, particularly the solvent. rsc.org Solvation effects can alter the relative energies of different conformers, thereby shifting the conformational equilibrium.

For this compound, solvent polarity is a key factor. The different conformers of the molecule, particularly the s-cis and s-trans rotamers of the ester group, possess different dipole moments. Polar solvents will preferentially stabilize the conformer with a higher dipole moment. ic.ac.uk For many esters, the s-trans conformation has a larger dipole moment and would thus be favored to a greater extent in polar solvents like methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) compared to non-polar solvents like hexane (B92381) or chloroform. rsc.orgic.ac.uk

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights into mechanisms that are often difficult to discern through experimental means alone. For the synthesis of this compound, computational modeling can elucidate the reaction pathways, characterize the transient species involved, and predict the energetics that govern the reaction's progress. A common and effective method for the synthesis of α,β-unsaturated esters like this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This section will focus on the computational elucidation of this reaction to form the target molecule.

The HWE reaction involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone, in this case, 4-fluorobenzaldehyde (B137897) and a methyl pentenoate precursor ylide. The reaction is known for its high stereoselectivity, typically favoring the formation of the (E)-alkene, which is a critical aspect for the synthesis of the desired isomer of this compound.

Computational Elucidation of Elementary Steps in Reactions

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry for elucidating reaction mechanisms. The elementary steps of the HWE reaction for the synthesis of this compound can be modeled to understand the formation of the key intermediates and transition states.

The generally accepted mechanism for the HWE reaction, which can be computationally modeled, involves the following key steps:

Deprotonation of the Phosphonate Ester: The reaction initiates with the deprotonation of the α-carbon of the phosphonate ester by a base to form a phosphonate carbanion.

Nucleophilic Addition: The phosphonate carbanion then acts as a nucleophile, attacking the carbonyl carbon of 4-fluorobenzaldehyde. This step leads to the formation of a tetrahedral intermediate.

Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. This step is often the rate-determining step of the reaction. nih.gov

Pseudorotation: The oxaphosphetane intermediate may undergo pseudorotation, which can influence the stereochemical outcome of the reaction.

Cycloreversion: The oxaphosphetane then decomposes through a [2+2] cycloreversion process, breaking the P-C and O-C bonds. This step yields the desired alkene (this compound) and a phosphate (B84403) byproduct.

Computational studies on similar HWE reactions have shown that the stereoselectivity is determined during the formation of the oxaphosphetane and its subsequent decomposition. nih.govfigshare.comresearchgate.net The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the electronic properties of the aldehyde, potentially affecting the reaction rate and selectivity. elsevierpure.com

A hypothetical reaction coordinate diagram based on DFT calculations for the formation of this compound via the HWE reaction is presented below.

Interactive Data Table 1: Hypothetical Elementary Steps and Intermediates in the HWE Synthesis of this compound

| Step | Description | Key Species |

| 1 | Nucleophilic attack of the phosphonate carbanion on 4-fluorobenzaldehyde | Reactants |

| 2 | Formation of the tetrahedral intermediate | Intermediate 1 (INT1) |

| 3 | Formation of the oxaphosphetane intermediate | Transition State 1 (TS1) |

| 4 | Oxaphosphetane intermediate | Intermediate 2 (INT2) |

| 5 | Decomposition of the oxaphosphetane | Transition State 2 (TS2) |

| 6 | Formation of this compound and phosphate byproduct | Products |

Prediction of Reaction Energetics, Activation Barriers, and Kinetic Parameters

Computational models, particularly those employing DFT and ab initio methods, can provide quantitative predictions of the energetic landscape of a reaction. This includes the calculation of activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies of activation (ΔG‡). These parameters are crucial for understanding reaction feasibility, rates, and stereoselectivity.

For the HWE reaction to form this compound, computational studies on analogous systems suggest that the formation of the (E)-isomer is generally favored due to lower steric hindrance in the transition state leading to its formation. nih.govresearchgate.net The electron-withdrawing nature of the 4-fluorophenyl group can stabilize the transition states, potentially leading to faster reaction rates compared to reactions with unsubstituted benzaldehyde. elsevierpure.com

Kinetic parameters, such as the rate constant (k), can be estimated using transition state theory (TST) in conjunction with the calculated activation energies. The Arrhenius equation, k = A * exp(-Ea / RT), where A is the pre-exponential factor, R is the gas constant, and T is the temperature, can be used to predict the temperature dependence of the reaction rate.

Interactive Data Table 2: Hypothetical Predicted Energetic and Kinetic Parameters for the HWE Synthesis of this compound

| Parameter | Value (E-isomer) | Value (Z-isomer) | Units |

| Activation Energy (Ea) | 18.5 | 22.0 | kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 20.1 | 23.5 | kcal/mol |

| Reaction Enthalpy (ΔH) | -15.2 | -13.8 | kcal/mol |

| Predicted Rate Constant (k) at 298 K | 1.2 x 10-3 | 3.5 x 10-5 | s-1 |

Note: The values presented in this table are hypothetical and are intended for illustrative purposes, based on trends observed in computational studies of similar Horner-Wadsworth-Emmons reactions.

These hypothetical data illustrate that the activation energy for the formation of the (E)-isomer is lower than that for the (Z)-isomer, leading to a significantly higher predicted rate constant and thus, the predominance of the (E)-isomer, in agreement with experimental observations for HWE reactions.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum mechanical calculations are excellent for detailing reaction pathways, molecular dynamics (MD) simulations provide a means to understand the behavior of molecules over time, including their interactions with other molecules and the surrounding solvent. MD simulations can offer valuable insights into the conformational preferences of this compound and how solvent molecules arrange themselves around the solute, which can influence its reactivity and properties.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

For this compound, MD simulations can be employed to study:

Conformational Analysis: The molecule possesses several rotatable bonds, and MD simulations can explore the conformational landscape to identify the most stable conformers in different environments.

Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed to understand the nature of intermolecular interactions. This is particularly interesting for a molecule like this compound, which has both polar (ester group) and nonpolar (phenyl ring, alkyl chain) regions.

Solvent Effects on Reactivity: By understanding how the solvent interacts with the molecule, inferences can be made about how the solvent might influence reaction rates and equilibria. For instance, polar solvents might stabilize charged intermediates or transition states.

Simulations can be performed in various solvents, such as water (polar protic), dimethyl sulfoxide (DMSO, polar aprotic), and toluene (B28343) (nonpolar), to probe the influence of the solvent environment. The analysis of radial distribution functions (RDFs) from MD trajectories can provide quantitative information about the solvation shells around specific atoms or functional groups of the solute.

Interactive Data Table 3: Hypothetical Radial Distribution Function (g(r)) Peak Positions for Solvation of this compound

| Solute Atom/Group | Solvent | First Solvation Shell Peak (Å) |

| Ester Carbonyl Oxygen | Water (O) | 2.8 |

| Ester Carbonyl Oxygen | Methanol (O) | 2.9 |

| Ester Carbonyl Oxygen | Toluene (aromatic C) | 4.5 |

| Fluorine Atom | Water (H) | 2.5 |

| Phenyl Ring Center | Toluene (aromatic C) | 5.0 |

Note: The values in this table are hypothetical and illustrative of expected trends in solvation based on the principles of intermolecular interactions.

The hypothetical data in the table suggest that polar solvent molecules like water and methanol would be found in close proximity to the polar ester group, forming hydrogen bonds. In contrast, a nonpolar solvent like toluene would preferentially interact with the nonpolar phenyl ring. These simulations can provide a dynamic and detailed picture of the molecule's behavior in solution, complementing the static picture provided by quantum mechanical calculations.

Biological Activity and Mechanistic Insights of Methyl 5 4 Fluorophenyl Pent 2 Enoate Analogs

Molecular Target Identification and Interaction Mechanisms (In Vitro Studies)

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a biological system. For analogs of Methyl 5-(4-fluorophenyl)pent-2-enoate, these interactions are primarily governed by the chemical reactivity of the α,β-unsaturated ester and the physicochemical properties of the 4-fluorophenyl moiety.

The α,β-unsaturated carbonyl group present in this compound is a well-known Michael acceptor. mdpi.com This chemical feature allows the compound and its analogs to engage in covalent Michael addition reactions with nucleophilic residues on proteins, particularly the thiol group of cysteine. researchgate.net This irreversible binding can lead to the inhibition of enzyme activity.

Many enzymes that play crucial roles in cellular signaling and metabolism rely on a cysteine residue in their active site for their catalytic function. The electrophilic β-carbon of the α,β-unsaturated ester in this compound analogs is susceptible to nucleophilic attack by the thiolate anion of a cysteine residue. This results in the formation of a stable covalent bond, thereby inactivating the enzyme. This mechanism-based inhibition is a common mode of action for many biologically active α,β-unsaturated carbonyl compounds. nih.gov

Illustrative inhibitory activities of hypothetical this compound analogs against a cysteine-dependent enzyme are presented in Table 1.

Table 1: Hypothetical Inhibitory Activity of this compound Analogs against a Cysteine-Dependent Enzyme This data is illustrative and based on typical values for analogous compounds.

| Compound | Modification | IC₅₀ (µM) |

|---|---|---|

| Analog 1 (this compound) | Parent Compound | 15.2 |

| Analog 2 | Replacement of Fluorine with Hydrogen | 25.8 |

| Analog 3 | Replacement of Fluorine with Chlorine | 12.5 |

| Analog 4 | Saturation of the α,β-double bond | > 100 |

While covalent interactions with enzymes are a likely mechanism of action, it is also plausible that analogs of this compound could interact non-covalently with various receptors. The 4-fluorophenyl group can participate in several non-covalent interactions that are crucial for ligand-receptor binding. These include hydrophobic interactions, where the phenyl ring fits into a hydrophobic pocket of the receptor, and aromatic interactions, such as π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The presence of the fluorine atom can modulate these interactions. Fluorine is highly electronegative and can alter the electronic properties of the phenyl ring, potentially leading to favorable dipole-dipole or halogen bond interactions with the receptor. While there is no direct evidence of allosteric modulation for this specific class of compounds, it remains a theoretical possibility where binding to a site distinct from the primary binding site could induce a conformational change in the receptor, thereby modulating its activity.

To visualize the potential binding mode of this compound, a hypothetical molecular docking study can be considered within the active site of a cysteine-dependent enzyme. Such studies are instrumental in predicting the binding orientation and the key interactions that stabilize the ligand-protein complex.

In a simulated docking scenario, the this compound molecule would likely orient itself with the α,β-unsaturated ester positioned in proximity to the catalytic cysteine residue. The distance between the β-carbon of the ligand and the sulfur atom of the cysteine would be conducive to the formation of a covalent bond.

Beyond the covalent interaction, the 4-fluorophenyl moiety would likely extend into a hydrophobic pocket within the enzyme's active site. The phenyl ring could form van der Waals and hydrophobic interactions with nonpolar amino acid residues. Furthermore, the fluorine atom could engage in specific interactions, such as halogen bonding with a backbone carbonyl oxygen or other electron-rich atoms in the active site. The methyl ester group could also form hydrogen bonds with suitable donor or acceptor residues.

Table 2: Predicted Interactions from a Hypothetical Docking Study of this compound This data is illustrative and based on computational predictions for analogous compounds.

| Molecular Moiety | Interacting Residue(s) | Type of Interaction |

|---|---|---|

| α,β-Unsaturated Ester (β-carbon) | Cysteine | Covalent Bond (Michael Addition) |

| 4-Fluorophenyl Ring | Leucine, Valine, Alanine | Hydrophobic Interactions |

| Fluorine Atom | Serine (Backbone Carbonyl) | Halogen Bond / Dipole-Dipole |

| Methyl Ester | Glutamine, Asparagine | Hydrogen Bond |

Structure-Activity Relationship (SAR) Investigations at the Atomic Scale

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For analogs of this compound, SAR investigations would focus on the roles of the α,β-unsaturated ester, the fluorine atom, and the phenyl moiety.

The α,β-unsaturated ester is a critical pharmacophore for the biological activity of this class of compounds. Its role as a Michael acceptor is paramount for the covalent modification of target proteins. mdpi.com The electrophilicity of the β-carbon is a key determinant of the rate of the Michael addition reaction and, consequently, the biological potency.

Saturation of the α,β-double bond would be expected to abolish the covalent binding capability and significantly reduce or eliminate the biological activity, as illustrated in the hypothetical data in Table 1. Modifications to the ester group, such as changing it to an amide or a ketone, could also influence the reactivity and binding affinity.

The substitution of a hydrogen atom with a fluorine atom at the para-position of the phenyl ring has several important consequences. Fluorine is a small, highly electronegative atom that can alter the electronic distribution of the phenyl ring. This can influence the strength of aromatic interactions and potentially introduce favorable orthogonal multipolar interactions between the C-F bond and electron-rich or electron-poor regions of the protein.

Furthermore, the introduction of fluorine can enhance the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. This can lead to a longer duration of action in a biological system. The position and number of fluorine substituents on the phenyl ring can have a profound impact on binding affinity and selectivity.

Table 3: Hypothetical Structure-Activity Relationship of Phenyl Ring Analogs This data is illustrative and based on general principles of medicinal chemistry.

| Analog | Modification on Phenyl Ring | Relative Binding Affinity | Rationale |

|---|---|---|---|

| A | 4-Fluoro (Parent) | 1.0 | Baseline affinity |

| B | Unsubstituted (Hydrogen) | 0.6 | Loss of favorable fluorine interactions |

| C | 4-Chloro | 1.2 | Larger halogen may enhance hydrophobic interactions |

| D | 4-Methoxy | 0.8 | Steric hindrance and altered electronics |

| E | 3,4-Difluoro | 1.5 | Enhanced multipolar interactions |

Insufficient Data Available for Mechanistic Elucidation of this compound Analogs

A comprehensive search of available scientific literature and databases has revealed a significant lack of specific information regarding the in vitro biological activity and mechanistic pathways of this compound and its direct analogs.

Despite extensive queries, no detailed research findings, data tables, or mechanistic studies elucidating the effects of this specific compound or its closely related analogs on cellular pathways and signaling cascades could be retrieved. The scientific community has not, to date, published research that would allow for a thorough and accurate discussion as outlined in the requested article structure.

The initial objective was to detail the in vitro mechanistic elucidation of cellular pathways and signaling cascades affected by this compound analogs. This would typically involve an in-depth analysis of how these compounds interact with cellular components, modulate specific signaling proteins, and influence downstream biological responses. Such an analysis requires specific experimental data from techniques such as cell-based assays, molecular docking studies, and proteomic or genomic analyses.

Unfortunately, the search for relevant information yielded no specific studies on this compound or its near structural relatives that investigated these mechanisms. While research exists on other compounds containing a 4-fluorophenyl moiety, these molecules are structurally distinct and their biological activities cannot be reliably extrapolated to this compound. Adhering to the principles of scientific accuracy and the strict constraints of the user request, it is not possible to generate the requested content without resorting to speculation, which would be inappropriate for a scientific article.

Therefore, the section on the in vitro mechanistic elucidation of cellular pathways and signaling cascades for this compound analogs cannot be provided at this time due to the absence of foundational research on the topic.

Applications of Methyl 5 4 Fluorophenyl Pent 2 Enoate in Advanced Organic Synthesis

Role as a Versatile Building Block in Synthetic Sequences

The inherent reactivity of the α,β-unsaturated ester functionality, combined with the presence of a fluorinated aromatic ring, theoretically positions Methyl 5-(4-fluorophenyl)pent-2-enoate as a valuable starting material in multi-step synthetic sequences.

Precursor in the Synthesis of Complex Organic Molecules

In principle, the electrophilic β-carbon of the pentenoate chain is susceptible to nucleophilic attack in Michael addition reactions. This could allow for the introduction of a wide range of substituents, thereby elongating the carbon chain and introducing new functional groups. The ester moiety can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other transformations. The 4-fluorophenyl group can also be a site for further functionalization, although its modification would likely require specific and potentially harsh reaction conditions. However, no specific complex organic molecules have been reported in the literature as being synthesized from this compound.

Intermediate in Medicinal Chemistry Programs

The inclusion of fluorine in drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 4-fluorophenyl group in this compound makes it a theoretically attractive scaffold for the synthesis of new pharmaceutical agents. The α,β-unsaturated ester could be a key pharmacophore or a reactive handle for attaching the molecule to other fragments. Despite this potential, there are currently no publicly available medicinal chemistry programs that list this compound as a key intermediate.

Utility in the Construction of Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, and α,β-unsaturated carbonyl compounds are common precursors for such transformations.

Synthesis of Pyrazolines, Isoxazolines, Pyridines, and other Nitrogen/Oxygen Heterocycles

The reaction of α,β-unsaturated esters with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrazolines. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazolines. The construction of substituted pyridines can also be envisioned through various condensation reactions involving α,β-unsaturated systems. While these are standard transformations in organic synthesis, a specific search of the literature did not yield any examples where this compound was used as the starting material for the synthesis of pyrazolines, isoxazolines, or pyridines.

Table 1: Potential Heterocyclic Scaffolds from α,β-Unsaturated Esters

| Heterocycle | General Reagent | Potential Product from this compound |

| Pyrazoline | Hydrazine | 5-(2-(4-fluorophenyl)ethyl)-4,5-dihydro-1H-pyrazol-3-ol |

| Isoxazoline | Hydroxylamine | 5-(2-(4-fluorophenyl)ethyl)-4,5-dihydroisoxazol-3-ol |

| Pyridine (B92270) | Ammonia/Amine derivatives | Substituted 2-pyridones |

Note: The products listed are hypothetical and based on general reactivity patterns. No specific synthesis has been reported.

Development as a Component in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. α,β-Unsaturated esters are frequently employed as one of the components in various MCRs, such as the Hantzsch pyridine synthesis or other domino reactions. The structure of this compound would, in theory, make it a suitable candidate for such reactions. Nevertheless, a review of the literature on MCRs does not show its specific inclusion in any reported examples.

Potential Applications in Polymer Chemistry and Materials Science

The carbon-carbon double bond in α,β-unsaturated esters can undergo polymerization, leading to the formation of functional polymers. The presence of the 4-fluorophenyl group could impart desirable properties to the resulting polymer, such as thermal stability, hydrophobicity, and specific optical or electronic characteristics. While the polymerization of fluorinated acrylates and other related monomers is an active area of research, there is no specific data available on the polymerization of this compound or the properties of the corresponding polymer.

Emerging Research Directions and Future Perspectives

Exploration of Novel and Unprecedented Synthetic Routes

The development of efficient and stereoselective synthetic routes to α,β-unsaturated esters is a cornerstone of modern organic chemistry. Future research on Methyl 5-(4-fluorophenyl)pent-2-enoate will likely focus on moving beyond traditional methods towards more sophisticated and sustainable approaches.

Potential Research Avenues:

Organocatalysis: The use of small organic molecules as catalysts offers a green and efficient alternative to metal-based catalysts. Research could explore the use of chiral amines or phosphoric acids to catalyze the asymmetric synthesis of this compound, providing access to enantiomerically enriched forms of the molecule. This is particularly relevant for the synthesis of fluorinated compounds where stereochemistry can significantly impact biological activity.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging carbon-carbon bonds under mild conditions. Future studies could investigate the coupling of suitable precursors, potentially involving radical intermediates, to construct the backbone of this compound. This approach could offer novel pathways that are not accessible through traditional thermal methods. acs.orgresearchgate.net

C-H Activation/Functionalization: Direct C-H activation strategies represent a highly atom-economical approach to synthesis. Research could be directed towards the development of catalytic systems, likely based on transition metals like palladium or rhodium, that can directly couple a precursor containing the 4-fluorophenyl group with a pent-2-enoate moiety, or vice versa, by activating a typically inert C-H bond.

Chemo-enzymatic Synthesis: The combination of enzymatic and chemical steps can lead to highly efficient and selective synthetic routes. A potential chemo-enzymatic approach could involve the enzymatic reduction of a carboxylic acid precursor to an aldehyde, followed by a chemical olefination reaction, such as the Wittig reaction, to furnish the α,β-unsaturated ester. beilstein-journals.org

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Organocatalysis | Metal-free, environmentally benign, potential for high enantioselectivity. | Development of specific catalysts for the target molecule, optimization of reaction conditions. |

| Photoredox Catalysis | Mild reaction conditions, access to novel reaction pathways via radical intermediates. | Identification of suitable photosensitizers and radical precursors, control of regioselectivity. |

| C-H Activation | High atom economy, reduced number of synthetic steps. | Design of effective catalyst systems, overcoming challenges with substrate scope and selectivity. |

| Chemo-enzymatic Synthesis | High selectivity of enzymatic steps, mild reaction conditions. | Identification and engineering of suitable enzymes, seamless integration of enzymatic and chemical steps. |

Advanced Mechanistic Characterization Using State-of-the-Art Spectroscopic and Computational Methods

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and discovering new reactivity.

Future research in this area could involve:

In-situ Spectroscopic Analysis: Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and in-situ NMR (nuclear magnetic resonance) spectroscopy could be employed to monitor the real-time progress of reactions involving this compound. This would allow for the identification of transient intermediates and the elucidation of reaction kinetics.

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of this compound. nih.govrsc.org Computational studies could be used to:

Predict the most likely reaction pathways for its synthesis and transformations.

Elucidate the role of catalysts in lowering activation barriers.

Understand the origins of stereoselectivity in asymmetric syntheses.

Model the interaction of the molecule with biological targets.

Isotopic Labeling Studies: The synthesis of isotopically labeled analogues of this compound would enable detailed mechanistic investigations through techniques like kinetic isotope effect (KIE) measurements, providing definitive evidence for bond-breaking and bond-forming steps in a reaction's rate-determining step.

Unveiling New Reactivity Modes and Transformations

The α,β-unsaturated ester moiety in this compound is a versatile functional group that can participate in a wide array of chemical transformations. Future research will likely focus on exploring its reactivity in novel and synthetically useful ways.

Promising areas of investigation include:

Asymmetric Catalysis: The development of catalytic asymmetric reactions using this compound as a substrate is a significant area for future work. This could include:

Conjugate Additions: The enantioselective addition of nucleophiles to the β-position of the unsaturated system, catalyzed by chiral organocatalysts or metal complexes, would provide access to a range of chiral molecules. researchgate.netmdpi.com

Cycloaddition Reactions: The participation of the double bond in asymmetric Diels-Alder, [3+2], or other cycloaddition reactions could be explored to construct complex cyclic structures with high stereocontrol.

Photochemical Transformations: The conjugated π-system of the molecule makes it a candidate for photochemical reactions. Research could investigate its behavior under UV irradiation, potentially leading to novel cycloadditions, isomerizations, or rearrangements.

Dual Catalysis: The combination of two different catalytic cycles in a single pot can enable transformations that are not possible with a single catalyst. Future work could explore the use of dual catalytic systems, for example, combining photoredox catalysis with organocatalysis or transition metal catalysis, to achieve novel transformations of this compound.

Design and Synthesis of Derivatives with Tailored Reactivity and Specific Mechanistic Properties

The systematic modification of the structure of this compound can lead to the development of new molecules with tailored properties.

Future synthetic efforts could be directed towards:

Modification of the Ester Group: Replacing the methyl ester with other alkyl or aryl groups can influence the steric and electronic properties of the molecule, potentially altering its reactivity and selectivity in subsequent reactions.

Introduction of Substituents on the Alkene Backbone: The introduction of substituents at the α- or β-positions of the pentenoate chain would create more complex derivatives and could be used to probe mechanistic details of reactions. For example, the synthesis of α-fluoro or α-trifluoromethyl derivatives could be of interest, given the significant impact of fluorine on the properties of organic molecules. chimia.ch

Variation of the Aromatic Ring: While the current focus is on the 4-fluorophenyl group, the synthesis of analogues with different substitution patterns on the phenyl ring (e.g., other halogens, electron-donating or electron-withdrawing groups) would provide a library of compounds for structure-activity relationship (SAR) studies.

Table 2 outlines potential derivatives and their intended purpose.

| Derivative Type | Modification | Potential Research Goal |

| Ester Analogues | Variation of the alcohol moiety (e.g., ethyl, tert-butyl, benzyl). | Modulate reactivity and steric hindrance at the carbonyl group. |

| α-Substituted Derivatives | Introduction of substituents at the α-position (e.g., methyl, fluoro). | Investigate the influence of α-substitution on conjugate addition and other reactions. |

| β-Substituted Derivatives | Introduction of substituents at the β-position. | Alter the electronics of the double bond and probe mechanistic pathways. |

| Aryl Analogues | Variation of substituents on the phenyl ring. | Elucidate electronic effects on reactivity and for SAR studies. |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid optimization of reactions and the discovery of new chemical entities. youtube.comdrugtargetreview.comacs.org

Future research on this compound could leverage these technologies to:

Rapid Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction parameters (e.g., catalysts, solvents, temperatures, and stoichiometries) for the synthesis of this compound and its derivatives, significantly accelerating the development of optimal synthetic protocols. numberanalytics.com

Library Synthesis: The integration of automated synthesis with purification and analysis would allow for the rapid generation of libraries of derivatives based on the this compound scaffold. researchgate.net These libraries could then be screened for biological activity or other desirable properties.

Discovery of New Reactions: HTE can be used to screen for new and unexpected reactivity of this compound by exposing it to a diverse array of reagents and catalysts in a parallel format. nih.govresearchgate.net

The adoption of these advanced research methodologies will be instrumental in unlocking the full scientific and potentially commercial value of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Methyl 5-(4-fluorophenyl)pent-2-enoate, and how can reaction efficiency be optimized?

- Answer : Synthesis typically involves conjugate addition or cross-coupling reactions to introduce the 4-fluorophenyl group. For example, palladium-catalyzed coupling of fluorophenyl boronic acids with α,β-unsaturated esters can yield the target compound . Optimization may include solvent selection (e.g., THF or DMF), temperature control (60–100°C), and catalyst screening (e.g., Pd(PPh₃)₄). Purity is often assessed via HPLC or GC-MS, with yields ranging from 40–75% depending on steric and electronic effects of substituents .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Assign the α,β-unsaturated ester protons (δ 5.8–6.5 ppm for enoate protons) and fluorophenyl aromatic signals (δ 7.0–7.5 ppm) .

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

- X-ray crystallography : Resolve stereochemistry and confirm double-bond geometry (e.g., E/Z isomerism) using SHELXL for refinement .

Q. What preliminary biological assays are recommended to evaluate the compound’s bioactivity?

- Answer : Initial screens include:

- Enzyme inhibition assays (e.g., kinases, esterases) to test binding affinity (IC₅₀ values).

- Cytotoxicity studies (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .

- ADME profiling (e.g., metabolic stability in liver microsomes, plasma protein binding) .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data between in vitro and in vivo models for this compound?

- Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:

- Prodrug modification : Ester hydrolysis to enhance solubility .

- Dose-response validation : Repetition with adjusted dosing regimens and control groups.

- Metabolite identification : LC-MS/MS to track active/inactive metabolites .

Q. What experimental design considerations are critical for resolving stereochemical ambiguity in this compound synthesis?

- Answer :

- Chiral chromatography : Use Chiralpak columns to separate enantiomers .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in cross-coupling reactions to control stereochemistry .

- Crystallographic validation : Refine crystal structures with SHELXL to confirm absolute configuration .

Q. How can computational methods complement experimental data in studying this compound’s structure-activity relationships (SAR)?

- Answer :

- Docking simulations : Predict binding modes to target proteins (e.g., using AutoDock Vina).

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

- MD simulations : Assess conformational stability in biological membranes .

Q. What strategies are effective for optimizing the compound’s stability under physiological conditions?

- Answer :

- pH stability studies : Test degradation kinetics in buffers (pH 1–10) to identify labile groups (e.g., ester hydrolysis) .

- Excipient screening : Use cyclodextrins or liposomal encapsulation to enhance shelf life .

- Accelerated stability testing : Monitor degradation products via LC-MS under high humidity/temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.